Cas no 2680869-82-1 (benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate)
![benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate structure](https://www.kuujia.com/scimg/cas/2680869-82-1x500.png)
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate
- EN300-28304422
- 2680869-82-1
-
- Inchi: 1S/C22H16BrN3O3/c23-18-12-6-4-10-16(18)21(27)26-19-13-7-5-11-17(19)20(25-26)24-22(28)29-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,24,25,28)
- InChI Key: PWXWUNHCRPQWQN-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(N1C2C=CC=CC=2C(NC(=O)OCC2C=CC=CC=2)=N1)=O
Computed Properties
- Exact Mass: 449.03750g/mol
- Monoisotopic Mass: 449.03750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 73.2Ų
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28304422-0.05g |
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate |
2680869-82-1 | 95.0% | 0.05g |
$1056.0 | 2025-03-19 | |
Enamine | EN300-28304422-5.0g |
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate |
2680869-82-1 | 95.0% | 5.0g |
$3645.0 | 2025-03-19 | |
Enamine | EN300-28304422-0.25g |
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate |
2680869-82-1 | 95.0% | 0.25g |
$1156.0 | 2025-03-19 | |
Enamine | EN300-28304422-1.0g |
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate |
2680869-82-1 | 95.0% | 1.0g |
$1256.0 | 2025-03-19 | |
Enamine | EN300-28304422-0.5g |
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate |
2680869-82-1 | 95.0% | 0.5g |
$1207.0 | 2025-03-19 | |
Enamine | EN300-28304422-0.1g |
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate |
2680869-82-1 | 95.0% | 0.1g |
$1106.0 | 2025-03-19 | |
Enamine | EN300-28304422-10.0g |
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate |
2680869-82-1 | 95.0% | 10.0g |
$5405.0 | 2025-03-19 | |
Enamine | EN300-28304422-2.5g |
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate |
2680869-82-1 | 95.0% | 2.5g |
$2464.0 | 2025-03-19 |
benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
Additional information on benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate
Comprehensive Analysis of Benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate (CAS No. 2680869-82-1)
In the rapidly evolving field of pharmaceutical and organic chemistry, benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate (CAS No. 2680869-82-1) has emerged as a compound of significant interest. This carbamate derivative is widely studied for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly intrigued by its indazole core structure, which is known to exhibit diverse biological activities. The presence of a 2-bromobenzoyl group further enhances its reactivity, making it a valuable intermediate in synthetic pathways.
The compound's molecular formula and structural features have been extensively characterized using advanced techniques such as NMR spectroscopy and mass spectrometry. Its synthetic utility is underscored by its role in the preparation of more complex molecules, particularly those targeting enzyme inhibition. Given the growing demand for small molecule therapeutics, benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate is increasingly being explored in academic and industrial research settings.
One of the key reasons for the heightened interest in this compound is its relevance to cancer research. Indazole derivatives are frequently investigated for their potential as kinase inhibitors, a class of compounds that play a crucial role in modulating cell signaling pathways. The 2-bromobenzoyl moiety in this molecule offers unique opportunities for further functionalization, enabling the development of targeted therapies. Recent studies have also highlighted its potential in neurodegenerative disease research, where indazole-based compounds are being evaluated for their neuroprotective effects.
From a synthetic chemistry perspective, the compound's stability and reactivity make it an attractive candidate for cross-coupling reactions. The bromine atom in its structure serves as a handle for various palladium-catalyzed transformations, which are fundamental in modern organic synthesis. This versatility aligns with the current trend toward green chemistry, as researchers seek efficient and sustainable methods to construct complex molecular architectures.
In addition to its pharmaceutical applications, benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate is also gaining attention in material science. Its unique electronic properties, derived from the conjugated indazole system, make it a potential candidate for organic semiconductors and optoelectronic devices. This dual applicability in both life sciences and advanced materials underscores its interdisciplinary significance.
For researchers working on high-throughput screening, this compound offers a valuable scaffold for library generation. Its modular structure allows for easy diversification, facilitating the exploration of structure-activity relationships (SAR). As the pharmaceutical industry continues to prioritize fragment-based drug design, compounds like benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate are becoming indispensable tools in the medicinal chemist's toolkit.
The compound's physicochemical properties, including solubility and lipophilicity, have been carefully documented to aid in drug development workflows. These parameters are critical for assessing bioavailability and membrane permeability, which are key determinants of a molecule's therapeutic potential. Furthermore, its compatibility with automated synthesis platforms makes it well-suited for contemporary drug discovery pipelines.
Given the increasing focus on personalized medicine, the ability to tailor the properties of indazole derivatives like this one is particularly valuable. The carbamate protecting group in its structure also provides strategic advantages in multi-step syntheses, allowing for selective deprotection under mild conditions. This feature is especially useful in the construction of peptide mimetics and other biologically active compounds.
In conclusion, benzyl N-[1-(2-bromobenzoyl)-1H-indazol-3-yl]carbamate (CAS No. 2680869-82-1) represents a versatile and promising compound with broad applications across multiple scientific disciplines. Its unique structural features, combined with its synthetic accessibility, position it as a key player in the development of next-generation therapeutics and functional materials. As research in these areas continues to advance, this compound is likely to remain at the forefront of innovation in chemical biology and materials engineering.
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